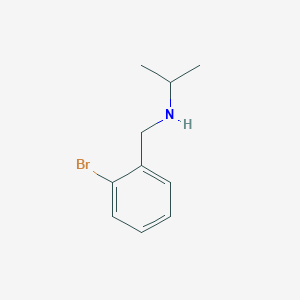

N-(2-bromobenzyl)propan-2-amine

Vue d'ensemble

Description

N-(2-bromobenzyl)propan-2-amine is an organic compound belonging to the class of phenylpropanes. . This compound has garnered attention due to its potential therapeutic and toxic effects.

Méthodes De Préparation

The preparation of N-(2-bromobenzyl)propan-2-amine typically involves a two-step reaction :

First Step: Isopropylamine reacts with benzylidene bromide to form N-(2-bromobenzyl)-propan-2-amine bromide.

Second Step: The bromide is then reacted with an alkaline solution, such as sodium hydroxide, to obtain this compound.

Analyse Des Réactions Chimiques

N-(2-bromobenzyl)propan-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and sodium borohydride for reduction reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

N-(2-bromobenzyl)propan-2-amine serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it useful in creating more complex molecules.

Synthesis Methods:

- Buchwald-Hartwig Amination : This method is frequently employed for the arylation of amines, including this compound. The reaction typically involves coupling aryl halides with amines in the presence of a palladium catalyst and a base. This technique is notable for its efficiency and ability to produce high yields of desired products under mild conditions .

- Direct Bromination : The bromine atom attached to the benzyl group can be replaced or modified to generate derivatives that may exhibit different pharmacological properties. This allows for the exploration of structure-activity relationships (SAR) in drug development .

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent.

Pharmacological Properties:

- Antidepressant Activity : Some studies suggest that compounds similar to this compound may act as serotonin reuptake inhibitors (SRIs), which are commonly used in treating depression and anxiety disorders .

- Antitumor Effects : Preliminary research indicates that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells .

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

N-(2-bromobenzyl)propan-2-amine can be compared with other similar compounds, such as:

2-Bromoamphetamine: Similar in structure but differs in the position of the bromine atom.

2-Bromomethamphetamine: Another name for this compound.

Phenylpropanes: A broader class of compounds to which this compound belongs.

This compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties.

Activité Biologique

N-(2-bromobenzyl)propan-2-amine, a substituted amine, has garnered attention in various fields of research due to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, organic synthesis, and its interactions with biological systems. This article explores the biological activity of this compound, summarizing key findings from diverse research sources.

This compound can be synthesized through various methods involving the bromination of benzylamine derivatives. The presence of the bromine atom at the 2-position of the benzyl moiety significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 227.11 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve several mechanisms, primarily related to its interaction with neurotransmitter systems. The compound may act as a monoamine reuptake inhibitor, impacting dopamine and serotonin levels in the brain, which could have implications for mood regulation and neuropharmacology.

Anticonvulsant Potential

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study evaluating hybrid molecules derived from known antiepileptic drugs demonstrated that certain structural analogs provided significant protection against seizures in animal models. These findings suggest that this compound may share similar protective effects due to its structural characteristics .

Neuroprotective Effects

In addition to anticonvulsant activity, there is emerging evidence that compounds with amine functionalities can exhibit neuroprotective effects. For instance, studies on related compounds have shown potential in mitigating neurodegenerative processes by reducing oxidative stress and inflammation within neuronal cells .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Compounds containing similar functional groups have demonstrated significant radical scavenging abilities, which are crucial in protecting cells from oxidative damage .

Case Studies

- Anticonvulsant Screening : In a study assessing various N-benzyl derivatives for anticonvulsant activity, several compounds showed efficacy in protecting against seizures induced by maximal electroshock and pentylenetetrazole models. The results indicated that structural modifications significantly influenced the potency and safety profiles of these compounds .

- Neuroprotective Mechanisms : Research focused on the neuroprotective effects of substituted amines highlighted that these compounds could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This was particularly evident in studies involving human neuronal cell lines treated with oxidative agents .

Propriétés

IUPAC Name |

N-[(2-bromophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHVGAIJGWPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475270 | |

| Record name | N-(2-bromobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90944-51-7 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90944-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.